molecular formula C9H10N4O3S B3727644 methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate

methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate

Cat. No.: B3727644
M. Wt: 254.27 g/mol
InChI Key: UERQQAIZKPRJJC-VZUCSPMQSA-N
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Description

Methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate is a complex organic compound known for its diverse applications in various fields of science and technology. This compound is characterized by its unique structure, which includes a hydroxy group, a nitro group, and a carbamimidothioate moiety. It is primarily used in research and development due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with methyl carbamimidothioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in a suitable solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction parameters to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. These interactions can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N’-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate is unique due to the specific positioning of the hydroxy and nitro groups, which significantly influence its chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects .

Properties

IUPAC Name

methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-17-9(10)12-11-5-6-4-7(13(15)16)2-3-8(6)14/h2-5,14H,1H3,(H2,10,12)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQQAIZKPRJJC-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\N=C\C1=C(C=CC(=C1)[N+](=O)[O-])O)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate
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methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate
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methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate
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methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate
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methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate
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methyl N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamimidothioate

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